Neomycin

Description

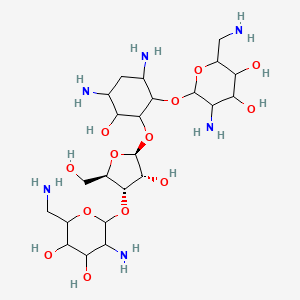

A component of this compound that is produced by Streptomyces fradiae. On hydrolysis it yields neamine and neobiosamine B. (From Merck Index, 11th ed)

This compound is a broad-spectrum aminoglycoside antibiotic drug that is derived from the metabolic products of Streptomyces fradiae. This compound is a complex comprised of three components, this compound A, B, and C. This compound B, also known as [framycetin], is the most active component of the complex and this compound C is the isomer of this compound B, making these two stereoisomers the active components of this compound. This compound A, or [neamine], is a moiety that conjoins two molecules of this compound B and C together. This compound is active against both gram-positive and gram-negative organisms and mediates its pharmacological action by binding to bacterial ribosomes and inhibiting protein synthesis, which is crucial for the survival of bacteria. this compound sulfate is the most common form for pharmaceutical preparations; because the compound is a complex, the amount of this compound in products is measured in units. This compound sulfate as monotherapy is available in an oral solution for adjunct use in the treatment of hepatic coma. It is also used in combination with [polymyxin B] sulfates and [hydrocortisone] in otic suspensions for use in the treatment of bacterial infections in the external auditory canal, including infections caused by medical procedures in the ear. This compound is also used in combination with [polymyxin B] sulfates and [dexamethasone] in ophthalmic preparations for use in the treatment of inflammatory conditions and infections in the eye. This compound is also available in over-the-counter topical products to prevent minor skin infections.

This compound is an Aminoglycoside Antibacterial.

This compound is a broad spectrum aminoglycoside antibiotic whose current use is limited to oral and topical administration. This compound has minimal oral absorption and its use has not been linked to instances of acute liver injury.

This compound has been reported in Glycine max, Streptomyces albus, and other organisms with data available.

Framycetin is an aminoglycoside antibiotic isolated from Streptomyces lavendulae (decaris), mainly containing this compound B, with broad-spectrum antibacterial activity. Framycetin is used mostly as a topical preparation and is poorly absorbed. Upon parenteral administration, this agent can cause nephrotoxicity and ototoxicity.

This compound is a broad spectrum aminoglycoside antibiotic derived from Streptomyces fradiae with antibacterial activity. This compound is an antibiotic complex consisting of 3 components: the two isomeric components B and C are the active components, and this compound A is the minor component. This compound irreversibly binds to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit. As a result, this agent interferes with the assembly of initiation complex between mRNA and the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. In addition, this compound induces misreading of the mRNA template and causes translational frameshift, thereby results in premature termination. This eventually leads to bacterial cell death.

FRAMYCETIN is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 4 investigational indications.

A component of this compound that is produced by Streptomyces fradiae. On hydrolysis it yields neamine and neobiosamine B. (From Merck Index, 11th ed). This compound is a bactericidal aminoglycoside antibiotic that binds to the 30S ribosome of susceptible organisms. Binding interferes with mRNA binding and acceptor tRNA sites and results in the production of non-functional or toxic peptides.

Aminoglycoside antibiotic complex produced by Streptomyces fradiae. It is composed of neomycins A, B, and C, and acts by inhibiting translation during protein synthesis.

See also: Kanamycin (related); Streptomycin (related); Spectinomycin (related) ... View More ...

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,2R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGBHMTALBVVCIT-VCIWKGPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46N6O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1405-10-3 (sulfate (salt)) | |

| Record name | Neomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2023359 | |

| Record name | Neomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in water ... solutions up to 250 mg/mL may be prepared, Soluble in methanol, acidified alcohols; practically insoluble in common organic solvents, 6.47e+01 g/L | |

| Record name | Neomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119-04-0, 1404-04-2, 11004-65-2 | |

| Record name | Neomycin B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Framycetin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neomycin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mycerin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011004652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Framycetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00452 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00994 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Neomycin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Framycetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Neomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.333 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FRAMYCETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BOC774388 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Neomycin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3242 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

6 °C (sulfate form) | |

| Record name | Neomycin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015129 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

binding affinity of neomycin to the 30S ribosomal subunit

An In-Depth Technical Guide to the Binding Affinity of Neomycin to the 30S Ribosomal Subunit

Introduction: Targeting the Engine of Bacterial Life

This compound, a member of the aminoglycoside family of antibiotics, exerts its potent bactericidal effects by targeting a fundamental process in bacterial physiology: protein synthesis. Its primary target is the 30S ribosomal subunit, the smaller component of the bacterial 70S ribosome, which is responsible for decoding messenger RNA (mRNA).[1][2] The interaction between this compound and the 30S subunit is a high-affinity binding event that disrupts the fidelity of translation, leading to the production of nonfunctional or toxic proteins and ultimately, cell death.[2][3] Furthermore, this compound has been shown to interfere with the very assembly of the 30S subunit, presenting a dual mechanism of inhibition.[4][5]

Understanding the precise nature of this binding affinity—the thermodynamics, kinetics, and structural determinants—is paramount for researchers, scientists, and drug development professionals. It not only illuminates the mechanism of one of the classic antibiotic classes but also provides a foundational framework for the rational design of novel antibacterial agents that can overcome emerging resistance mechanisms. This guide offers a detailed exploration of the this compound-30S subunit interaction, from the molecular basis of recognition to the robust experimental methodologies used to quantify its binding affinity.

Section 1: The Molecular Architecture of the Binding Interface

The specificity and high affinity of this compound for the 30S subunit are not accidental; they are dictated by a precise molecular recognition event between the drug and a highly conserved region of the 16S ribosomal RNA (rRNA), a major component of the 30S subunit.

The Primary Binding Pocket: The Aminoacyl-tRNA Site (A-Site)

This compound binds with high affinity to the decoding A-site on the 16S rRNA.[6][7] This site is a complex RNA structure responsible for ensuring the correct pairing between the mRNA codon and the incoming aminoacyl-tRNA's anticodon.[8][9] The binding pocket for this compound is formed by an internal loop within helix 44 (h44) of the 16S rRNA.[5]

Key structural features and interactions include:

-

The Neamine Core: The neamine core of this compound, consisting of rings I and II, is the minimum motif required for specific binding to the A-site.[6][10] This core structure fits snugly into a unique binding pocket created by non-canonical base pairs and a bulged nucleotide.[6]

-

Key Nucleotide Contacts: Nuclear Magnetic Resonance (NMR) and X-ray crystallography studies have identified critical nucleotides for the interaction. These include adenosine 1408 (A1408), the C1409-G1491 base pair, and the U1406•U1495 wobble pair, which form the floor and walls of the binding pocket.[10]

-

Induced Conformational Change: The binding of this compound induces a significant conformational change in the A-site. It causes two universally conserved adenine residues, A1492 and A1493, to flip out from their stacked position within helix 44. This "flipped-out" conformation mimics the state the ribosome enters upon binding a correct (cognate) tRNA, thereby locking the decoding center in a receptive state and promoting the misreading of the mRNA code.[11]

The structural basis of this interaction is a testament to the intricate molecular mimicry employed by aminoglycosides to subvert ribosomal function. The additional sugar rings of this compound (rings III and IV) further enhance the binding strength through additional electrostatic contacts with the rRNA backbone.[10][12]

Caption: this compound binding induces a key conformational change in the 16S rRNA A-site.

A Secondary Binding Site with Allosteric Impact

While the A-site is the primary target, studies have also identified a secondary binding site for this compound on helix 69 (H69) of the 23S rRNA, located on the large 50S subunit.[13] This site is at the interface between the 30S and 50S subunits. Binding at H69 can allosterically impact the ribosome's dynamics, trapping it in an intermediate rotational state that inhibits the translocation step of protein synthesis.[14][15] This dual-site interaction highlights the comprehensive impact of this compound on the entire translation process.

Section 2: The Functional Consequences of High-Affinity Binding

The binding of this compound to the 30S subunit triggers a cascade of events that are catastrophic for the bacterial cell. The high-affinity interaction is directly responsible for two primary inhibitory actions.

-

Disruption of Translational Accuracy: By locking the A-site in a conformation that favors tRNA binding, this compound dramatically lowers the decoding fidelity.[1] This allows near-cognate or non-cognate aminoacyl-tRNAs to be accepted, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[2][3] The resulting aberrant proteins can misfold, aggregate, or disrupt essential cellular processes, culminating in a bactericidal effect.[1]

-

Inhibition of Ribosome Assembly: Beyond its effects on active ribosomes, this compound also acts as a potent inhibitor of 30S ribosomal subunit biogenesis.[4] It binds to a 21S assembly intermediate particle, stalling the maturation process and preventing the formation of functional 30S subunits.[16] This depletion of the cellular pool of active ribosomes further chokes off protein synthesis. The concentration of this compound required to inhibit assembly is comparable to that which inhibits translation, indicating that this is a physiologically relevant mechanism of action.[4][5]

Caption: this compound disrupts protein synthesis by inhibiting both assembly and elongation.

Section 3: A Practical Guide to Measuring Binding Affinity

Quantifying the binding affinity of this compound to the 30S subunit is crucial for structure-activity relationship (SAR) studies and drug development. Several biophysical techniques can provide high-quality, quantitative data. The choice of method depends on the specific information required (thermodynamics vs. kinetics), available instrumentation, and material consumption.

Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for thermodynamic characterization. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) in a single, label-free experiment.

The success of an ITC experiment hinges on meticulous preparation. The choice of buffer is critical; since binding is driven in part by electrostatic interactions, buffer pH and salt concentration must be precisely controlled and matched between the ligand and macromolecule solutions to avoid heats of dilution that can mask the true binding signal.[17][18] Concentrations are chosen to ensure the "c-window" (c = n[Macromolecule]/Kd) is between 10 and 1000 for a well-defined binding isotherm.

-

Preparation of Ribosomal Subunits:

-

Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli MRE600 or Thermus thermophilus) using established sucrose gradient ultracentrifugation methods.

-

Dissociate 70S ribosomes into 30S and 50S subunits by dialysis against a low-magnesium buffer (e.g., 20 mM Tris-HCl pH 7.5, 60 mM NH₄Cl, 1.5 mM MgCl₂, 0.5 mM EDTA, 6 mM β-mercaptoethanol).

-

Separate the 30S subunits from the 50S subunits using a second sucrose gradient ultracentrifugation run.

-

Assess the purity and integrity of the 30S subunits via agarose gel electrophoresis.[19]

-

-

Buffer Preparation and Dialysis:

-

Prepare the desired experimental buffer (e.g., 20 mM HEPES pH 7.2, 150 mM KCl, 5 mM MgCl₂).

-

Thoroughly dialyze the purified 30S subunit solution against the experimental buffer overnight at 4°C.

-

Dissolve this compound sulfate in the final dialysis buffer to ensure a perfect buffer match.

-

-

Concentration Determination:

-

Accurately determine the concentration of the 30S subunit solution using UV absorbance at 260 nm.

-

Accurately determine the concentration of the this compound stock solution.

-

-

ITC Experiment Setup:

-

Set the experimental temperature (e.g., 25°C).

-

Load the 30S subunit solution (e.g., 1-5 µM) into the sample cell.

-

Load the this compound solution (e.g., 20-100 µM, typically 10-20x the macromolecule concentration) into the injection syringe.

-

Set the injection parameters: typically 19-25 injections of 1.5-2 µL each, with sufficient spacing (e.g., 150 seconds) to allow a return to baseline.

-

-

Data Analysis:

-

Integrate the raw power peaks to obtain the heat change per injection.

-

Subtract the heat of dilution, determined from a control experiment titrating this compound into buffer.

-

Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to extract Kd, n, and ΔH.

-

Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.

Other Supporting Methodologies

-

Surface Plasmon Resonance (SPR): Provides real-time kinetic data (association rate, kon; dissociation rate, koff) in addition to affinity (KD). This technique involves immobilizing the 30S subunit on a sensor chip and flowing this compound over the surface. The causality lies in the immobilization strategy; biotinylating the ribosome for capture on a streptavidin chip is often preferred to random amine coupling to maintain the subunit's native conformation.

-

Fluorescence Anisotropy: A powerful solution-based technique that measures the change in the tumbling rate of a molecule upon binding. A fluorescently labeled aminoglycoside or a competitive displacement assay with a known fluorescent A-site binder can be used. The rationale is that the small, rapidly tumbling fluorescent probe will slow down significantly upon binding to the massive 30S subunit, leading to a large increase in anisotropy.

-

NMR Spectroscopy: While primarily a structural technique, NMR can provide affinity information through titration experiments, monitoring chemical shift perturbations of specific RNA or ligand resonances upon complex formation.[10][20]

Section 4: Quantitative Analysis of Binding Affinity

The affinity of this compound for its ribosomal target has been quantified by numerous studies using various techniques. The resulting values, while generally in the nanomolar to low-micromolar range, can vary based on the specific bacterial species, buffer conditions (ions, pH), temperature, and experimental method.

| Parameter | Value | Organism/System | Method | Reference |

| IC₅₀ (Translation) | ~2.5 µg/mL | Staphylococcus aureus | In vivo protein synthesis assay | [4][21] |

| IC₅₀ (30S Assembly) | ~2.5 µg/mL | Staphylococcus aureus | ³H-uridine pulse-chase assay | [4][21] |

| Dissociation Constant (Kd) | ~0.5 µM | Mycobacterium smegmatis | In vivo MIC comparison | [10] |

| Dissociation Constant (Kd) | ~1.3-1.7 µM | Human mitochondrial H69 RNA | Circular Dichroism | [20] |

| Binding Free Energy (ΔG) | -6.8 to -3.6 kcal/mol | Borrelia burgdorferi 30S | Computational Modeling | [22] |

Note: IC₅₀ values are a measure of functional inhibition, not a direct measure of binding affinity (Kd), but they are strongly correlated.

The data consistently show that this compound is a potent inhibitor of both translation and 30S subunit assembly.[4] Studies using mutant ribosomes have further validated the importance of specific A-site residues; mutations at positions like A1408 or G1491 can significantly decrease this compound susceptibility, directly linking binding at this site to its antibacterial action.[10]

Conclusion: An Enduring Paradigm for Antibiotic Action

The high-affinity binding of this compound to the 30S ribosomal subunit remains a cornerstone of our understanding of antibiotic mechanisms. This interaction is a highly specific, structurally defined event that leads to a profound disruption of bacterial protein synthesis through dual mechanisms of action. The methodologies outlined in this guide—particularly ITC, SPR, and fluorescence-based assays—provide a robust toolkit for researchers to dissect the thermodynamics and kinetics of this and other antibiotic-ribosome interactions. A deep, quantitative understanding of this binding affinity is not merely of academic interest; it is the critical foundation upon which the next generation of ribosomal antibiotics will be built, providing a pathway to combat the growing threat of antimicrobial resistance.

References

-

This compound - StatPearls - NCBI Bookshelf - NIH. (2023-11-12). National Center for Biotechnology Information. [Link]

-

What is the mechanism of this compound Sulfate? (2024-07-17). Patsnap Synapse. [Link]

-

Mechanisms of Aminoglycoside Antibiotic Resistance. (2019-05-14). YouTube. [Link]

-

Champney, W. S. (2005). This compound and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus. Antimicrobial Agents and Chemotherapy, 49(8), 3291–3296. [Link]

-

Carter, A. P., Clemons, W. M., Brodersen, D. E., Morgan-Warren, R. J., Wimberly, B. T., & Ramakrishnan, V. (2000). Functional insights from the structure of the 30S ribosomal subunit and its interactions with antibiotics. Nature, 407(6802), 340–348. [Link]

-

Ogle, J. M., Brodersen, D. E., Clemons, W. M., Jr, Tarry, M. J., Carter, A. P., & Ramakrishnan, V. (2001). Recognition of cognate transfer RNA by the 30S ribosomal subunit. Science, 292(5518), 897–902. [Link]

-

Champney, W. S. (2005). This compound and Paromomycin Inhibit 30S Ribosomal Subunit Assembly in Staphylococcus aureus. ResearchGate. [Link]

-

What are 30S subunit inhibitors and how do they work? (2024-06-21). Patsnap Synapse. [Link]

-

Prammananan, T., Sander, P., Böttger, E. C., & Springer, B. (2006). Binding of this compound-class aminoglycoside antibiotics to mutant ribosomes with alterations in the A site of 16S rRNA. Antimicrobial Agents and Chemotherapy, 50(4), 1489–1496. [Link]

-

Su, Z., & Pilch, D. S. (2002). The Binding of this compound-Class Aminoglycosides to the A Site of 16S rRNA. Biochemistry, 41(24), 7695–7706. [Link]

-

Dahlberg, A. E., & Bretscher, A. P. (1971). Interaction of this compound with Ribosomes and Ribosomal Ribonucleic Acid. Journal of Molecular Biology, 55(1), 61–74. [Link]

-

BETNOVATE - N Product Information. GSK India. [Link]

-

Shcherbakov, D., & Hobbie, S. N. (2012). Evidence That Antibiotics Bind to Human Mitochondrial Ribosomal RNA Has Implications for Aminoglycoside Toxicity. Antimicrobial Agents and Chemotherapy, 56(6), 2886–2895. [Link]

-

Champney, W. S. (2003). 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli. Antimicrobial Agents and Chemotherapy, 47(5), 1589–1593. [Link]

-

Kumar, V., & Agrawal, R. K. (2023). How medically important antimicrobials bind to the 30S ribosomal subunit in a bacterial pathogen. bioRxiv. [Link]

-

Tsai, K., & Gonzalez, R. L. (2014). Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature. Nucleic Acids Research, 42(12), 8023–8033. [Link]

-

Prokhorova, I. V., & Altman, R. B. (2017). Aminoglycoside interactions and impacts on the eukaryotic ribosome. Nucleic Acids Research, 45(21), 12087–12099. [Link]

-

Giuliodori, A. M., & Brandi, L. (2020). Antibiotics Targeting the 30S Ribosomal Subunit: A Lesson from Nature to Find and Develop New Drugs. Molecules, 25(19), 4448. [Link]

-

Fourmy, D., Recht, M. I., Blanchard, S. C., & Puglisi, J. D. (1998). Binding of this compound-class aminoglycoside antibiotics to the A-site of 16 S rRNA. Journal of Molecular Biology, 277(2), 347–362. [Link]

-

Davis, K. J., & Champney, W. S. (2006). Characterization of a 30S ribosomal subunit assembly intermediate found in Escherichia coli cells growing with this compound or paromomycin. Current Microbiology, 52(4), 273–278. [Link]

-

Wang, Y., & He, T. (2023). In Vitro Synergistic Effects of Antibiotic Combinations Against Multidrug-Resistant Streptococcus suis from Diseased Pigs. Antibiotics, 12(3), 478. [Link]

-

Recht, M. I., & Puglisi, J. D. (2001). Comparison of X-ray crystal structure of the 30S subunit-antibiotic complex with NMR structure of decoding site oligonucleotide-paromomycin complex. Journal of Molecular Biology, 313(4), 781–785. [Link]

-

Kaul, M., & Pilch, D. S. (2002). Deciphering the origins of observed heat capacity changes for aminoglycoside binding to prokaryotic and eukaryotic ribosomal RNA a-sites: a calorimetric, computational, and osmotic stress study. Biochemistry, 41(24), 7683–7694. [Link]

-

West, B. J., & Koutmou, K. S. (2021). 30S subunit recognition and G1405 modification by the aminoglycoside-resistance 16S ribosomal RNA methyltransferase RmtC. Journal of Biological Chemistry, 297(1), 100826. [Link]

-

Shoji, S., & Fredrick, K. (2020). The structural basis for inhibition of ribosomal translocation by viomycin. Proceedings of the National Academy of Sciences, 117(19), 10287–10294. [Link]

-

Santner, T., & Schwalbe, H. (2023). Resolving the intricate binding of this compound B to multiple binding motifs of a this compound-sensing riboswitch aptamer by native top-down mass spectrometry and NMR spectroscopy. Nucleic Acids Research, 51(1), 405–419. [Link]

-

Wilson, D. N. (2014). Bacterial Protein Synthesis as a Target for Antibiotic Inhibition. Cold Spring Harbor Perspectives in Biology, 6(1), a016056. [Link]

-

Prammananan, T., Sander, P., Böttger, E. C., & Springer, B. (2006). Binding of this compound-class aminoglycoside antibiotics to mutant ribosomes with alterations in the A site of 16S rRNA. Folia Biologica, 52(1-2), 1-8. [Link]

-

Daughtry, K. D., & Weeks, K. M. (2016). Molecular recognition and modification of the 30S ribosome by the aminoglycoside-resistance methyltransferase NpmA. Proceedings of the National Academy of Sciences, 113(18), E2524–E2532. [Link]

-

Kumar, V., & Agrawal, R. K. (2017). Structures of antibiotics bound to the decoding center of the 30S ribosomal subunit. Methods in Enzymology, 586, 339–363. [Link]

-

Kaul, M., & Pilch, D. S. (2002). Thermodynamics of Aminoglycoside−rRNA Recognition: The Binding of this compound-Class Aminoglycosides to the A Site of 16S rRNA. Biochemistry, 41(24), 7695-7706. [Link]

-

Johnson, F., & Pilch, D. S. (2010). Defining the Molecular Forces That Determine the Impact of this compound on Bacterial Protein Synthesis: Importance of the 2′-Amino Functionality. Antimicrobial Agents and Chemotherapy, 54(1), 161–170. [Link]

-

Wang, H., & Altman, R. B. (2012). This compound contacts within H69 of 23S rRNA and bridging interactions with h45 of 16S rRNA induce global rearrangements in the 70S ribosome. Nature Structural & Molecular Biology, 19(9), 886–891. [Link]

Sources

- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What are 30S subunit inhibitors and how do they work? [synapse.patsnap.com]

- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 4. This compound and paromomycin inhibit 30S ribosomal subunit assembly in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Binding of this compound-class aminoglycoside antibiotics to the A-site of 16 S rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Functional insights from the structure of the 30S ribosomal subunit and its interactions with antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Binding of this compound-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. Binding of this compound-class aminoglycoside antibiotics to mutant ribosomes with alterations in the A site of 16S rRNA. [folia.unifr.ch]

- 13. researchgate.net [researchgate.net]

- 14. pnas.org [pnas.org]

- 15. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Characterization of a 30S ribosomal subunit assembly intermediate found in Escherichia coli cells growing with this compound or paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. journals.asm.org [journals.asm.org]

- 19. Interaction of this compound with Ribosomes and Ribosomal Ribonucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Evidence That Antibiotics Bind to Human Mitochondrial Ribosomal RNA Has Implications for Aminoglycoside Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. biorxiv.org [biorxiv.org]

Basic Principles of Antibiotic Selection in Cell Culture

Introduction: The Double-Edged Sword

In the context of drug development and rigorous biological research, antibiotics are often treated as a binary utility: they either prevent contamination or select for genetic modification. However, this view is dangerously reductive. Antibiotics are bioactive metabolic disruptors. Their misuse does not merely fail to protect cells; it actively selects for altered metabolic phenotypes, masks cryptic low-level contamination (such as Mycoplasma), and introduces significant confounding variables in toxicity screening.

This guide moves beyond simple dosage lists. It deconstructs the causality of antibiotic selection, providing a self-validating framework for generating stable cell lines while maintaining physiological relevance.

Prophylactic Use: The "Safety Net" Trap

Routine use of antibiotics (typically Penicillin-Streptomycin) in mammalian cell culture is a standard practice, yet it is often the first point of failure in rigorous experimental design.

Mechanistic Reality

-

Penicillin (Beta-lactam): Inhibits peptidoglycan cross-linking in bacterial cell walls.

-

Streptomycin (Aminoglycoside): Binds to the 30S bacterial ribosomal subunit, causing misreading of mRNA.

The Half-Life Problem

A common failure mode is assuming antibiotic activity remains constant between passages. Beta-lactam antibiotics are notoriously unstable at physiological pH and temperature.

-

Degradation: The half-life of Penicillin G in media at 37°C is approximately 2–9 hours depending on pH stability [1]. By day 2 of a culture cycle, the effective concentration is negligible.

-

Consequence: Breakdown products can act as sensitizers, while the loss of antimicrobial pressure allows slow-growing contaminants to persist below the visual detection threshold.

Strategic Protocol: The "Antibiotic Holiday"

To validate sterility, you must remove the safety net.

-

Cultivation: Grow cells in antibiotic-free media for 3 passages (approx. 2 weeks).

-

Assessment: Visual inspection is insufficient. Use PCR-based detection or Hoechst staining to reveal cryptic Mycoplasma or low-level bacterial persistence.

-

Result: If contamination appears, discard the line. Do not treat prophylactic failures with higher doses; this selects for multidrug-resistant strains.

Selective Antibiotics: Generating Stable Cell Lines

This section details the creation of stable cell lines (transfection/transduction selection).[1][2] Success relies on matching the antibiotic's mechanism of action with the cell's doubling time and the resistance gene's kinetics .

Mechanism & Kinetics Comparison[3]

| Antibiotic | Mechanism of Action | Resistance Gene | Classification | Selection Speed (Typical) |

| Puromycin | Mimics aminoacyl-tRNA; causes premature chain termination (Ribosome).[2][3] | pac (Puromycin N-acetyltransferase) | Aminonucleoside | Rapid (2–4 days) |

| Blasticidin S | Inhibits peptide bond formation by the ribosome.[3] | bsr, bsd (Deaminase) | Peptidyl nucleoside | Rapid (3–10 days) |

| Hygromycin B | Interferes with translocation; causes mistranslation (80S Ribosome). | hph (Phosphotransferase) | Aminoglycoside | Moderate (7–14 days) |

| G418 (Geneticin) | Blocks polypeptide synthesis at 80S ribosome (irreversible). | neo (Neomycin phosphotransferase) | Aminoglycoside | Slow (10–14+ days) |

| Zeocin | Intercalates into DNA and cleaves it (dsDNA breaks). | Sh ble (Binding protein) | Glycopeptide | Variable (7–14 days) |

Expert Insight: The Phenotypic Lag

-

G418 vs. Puromycin: G418 induces a "phenotypic lag." Because it binds the ribosome and halts synthesis, cells may divide once or twice before accumulating enough error-prone proteins to undergo apoptosis. Conversely, Puromycin acts almost instantly on the translation machinery.

-

Application: When using G418, do not rush the "Kill Curve." Cells may look healthy at 48 hours but crash at 96 hours.

Visualization: Decision Logic & Workflow

The following diagrams illustrate the logical flow for selecting the correct agent and the workflow for determining optimal concentration.

Diagram 1: Antibiotic Selection Decision Tree

Caption: Logic flow for selecting the appropriate antibiotic based on experimental urgency and cellular physiology.

Protocol: The Kill Curve (Titration)

This is the Self-Validating System . You cannot rely on literature values (e.g., "HeLa cells use 400 µg/mL") because sensitivity varies by passage number, media formulation (serum lot), and cell density [2][3].

Workflow Overview

The goal is to find the Minimum Lethal Concentration : the lowest dose that kills 100% of non-transfected cells within the intended selection window (usually 5–7 days).

Diagram 2: The Kill Curve Workflow

Caption: Step-by-step workflow for determining optimal selection concentration.

Detailed Methodology

-

Preparation: Harvest healthy, log-phase cells. High viability (>90%) is critical.

-

Seeding: Plate cells in 24-well plates.

-

Crucial Detail: Seed at 25–30% confluency . If cells are too confluent, contact inhibition and metabolic slowdown will render them resistant to the antibiotic (especially for G418 which requires active division) [4].

-

-

Dosing (The Ladder):

-

Prepare a range. Example for Puromycin: 0, 0.5, 1, 2, 4, 6, 8, 10 µg/mL.

-

Example for G418: 0, 100, 200, 400, 600, 800, 1000, 1200 µg/mL.

-

-

Maintenance (The Critical Variable):

-

Refresh media every 2–3 days. Antibiotics degrade [5]. If you do not refresh, the effective concentration drops, and you may select for "tolerant" rather than "resistant" cells.

-

-

Analysis:

-

Identify the well where 100% of cells are dead (detached/rounded) by Day 7 (for fast acting) or Day 14 (for slow acting).

-

Selection Dose: Use this minimum lethal concentration for your stable line generation.

-

Maintenance Dose: Once the stable line is established, reduce this dose by 50% for ongoing culture to reduce metabolic stress.

-

Critical Considerations & Troubleshooting

The Serum Effect

Serum proteins (BSA) can bind antibiotics, effectively sequestering them.

-

Observation: A kill curve performed in 10% FBS will yield a different result than one in 5% FBS or serum-free media.

-

Rule: The kill curve conditions must exactly match your selection conditions.

Resistance Gene Promoters

The resistance gene on your plasmid (e.g., neo or pac) is driven by a promoter (SV40, CMV, EF1a).

-

Problem: If the promoter is weak in your specific cell line, the cells will express low levels of the resistance enzyme.

-

Result: They will die even if transfected.

-

Solution: Ensure the resistance cassette is driven by a promoter active in your host cell type.

Cryptic Cytotoxicity (Mitochondrial Toxicity)

Many antibiotics, particularly aminoglycosides (G418, Gentamicin, Streptomycin), can impair mitochondrial function even in resistant cells.

-

Impact: Resistant clones may show altered metabolism or slower growth rates.[4]

-

Mitigation: Always include a "Recovery Phase" post-selection where antibiotics are removed 24 hours prior to functional assays (e.g., MTT, ATP assays) to normalize metabolic flux.

References

-

Stability of Beta-Lactams: Mitchell, S. et al. "Stability of β-lactam antibiotics in bacterial growth media." PLoS One (2012). Available at: [Link]

-

Cell Density Impact: Datta, K. et al. "Optimization of Antibiotic Selection in Mammalian Cell Culture." Protocol Exchange (2014).[5]

-

Puromycin Mechanism & Stability: InvivoGen. "Puromycin: A rapid selection antibiotic."[2][3] Available at: [Link]

Sources

Neomycin Susceptibility Profiling: Mechanistic Constraints and Spectrum Analysis

Executive Summary

Neomycin B, a cornerstone aminoglycoside derived from Streptomyces fradiae, presents a unique profile in antibacterial susceptibility testing (AST). Unlike systemic aminoglycosides (e.g., gentamicin, amikacin), this compound is restricted primarily to topical and oral (gut decontamination) applications due to significant nephrotoxicity and ototoxicity. Consequently, susceptibility profiling for this compound demands a nuanced understanding of its mechanism—irreversible binding to the 30S ribosomal subunit—and its specific resistance markers, primarily Aminoglycoside Modifying Enzymes (AMEs). This guide delineates the technical spectrum of this compound susceptibility, establishing rigorous protocols for in vitro validation and exploring its synergistic utility in polymicrobial formulations.

Mechanistic Foundations: The Error Catastrophe

To accurately interpret susceptibility data, one must understand that this compound is bactericidal, a distinct feature among protein synthesis inhibitors (which are typically bacteriostatic).

The Ribosomal Target and Mistranslation

This compound acts by binding to the 16S rRNA of the 30S ribosomal subunit. This interaction does not merely block protein synthesis; it induces a conformational change that lowers the fidelity of codon-anticodon recognition.

-

The Mechanism: The drug freezes the ribosome in a "high-affinity" state, allowing incorrect tRNAs to bind.

-

The Consequence: This leads to the synthesis of "aberrant proteins."[1] These misfolded proteins incorporate into the bacterial cell membrane, disrupting its integrity and leading to further influx of the antibiotic—a positive feedback loop known as the "error catastrophe."

Visualization of Pharmacodynamics

The following diagram illustrates the cascade from cellular entry to cell death.

Figure 1: The this compound "Error Catastrophe" Pathway. Note the positive feedback loop (dashed red line) where membrane damage facilitates further antibiotic uptake.

The Susceptibility Spectrum

This compound exhibits a "Gram-negative skewed" broad spectrum but has critical gaps that researchers must account for during assay design.

Intrinsic Resistance Factors

-

Anaerobes: Universally resistant. This compound uptake requires an oxygen-dependent electron transport chain (EDP-I phase). Without oxidative phosphorylation, the drug cannot penetrate the inner membrane.

-

Streptococci: Generally resistant due to low permeability.

Comparative MIC Data

The following table synthesizes typical Minimum Inhibitory Concentration (MIC) ranges for key reference strains. Note that clinical breakpoints for this compound are not standardized for systemic use by CLSI/EUCAST in the same manner as gentamicin; these values reflect typical wild-type distributions.

| Organism Group | Species | Typical MIC Range ( | Susceptibility Status |

| Gram-Negative | Escherichia coli | 1.0 – 4.0 | Susceptible |

| Proteus vulgaris | 0.25 – 1.0 | Highly Susceptible | |

| Klebsiella pneumoniae | 1.0 – 4.0 | Susceptible | |

| Pseudomonas aeruginosa | 32.0 – >128.0 | Variable / Resistant | |

| Gram-Positive | Staphylococcus aureus | 0.5 – 2.0 | Susceptible |

| Streptococcus pyogenes | > 64.0 | Resistant | |

| Anaerobes | Bacteroides fragilis | > 128.0 | Resistant |

Analytical Methodologies: Validated Protocols

For drug development, Broth Microdilution (BMD) is the gold standard for determining MICs. The critical variable in aminoglycoside testing is the cation concentration in the media.

Critical Reagent: Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Causality: Divalent cations (

-

Low Cations: False susceptibility (this compound binds LPS too easily).

-

High Cations: False resistance (this compound is displaced).

-

Standard:

(20–25 mg/L) and

Step-by-Step Workflow

-

Inoculum Prep: Suspend isolated colonies in saline to reach 0.5 McFarland turbidity (

CFU/mL). Dilute 1:100 in CAMHB. -

Plate Setup: Use 96-well polystyrene plates. Dispense 50

L of this compound (2x concentration) in descending serial dilutions (e.g., 64 -

Inoculation: Add 50

L of diluted inoculum to each well. Final concentration: -

Incubation: 35°C

2°C for 16–20 hours in ambient air. -

Readout: The MIC is the lowest concentration with no visible growth.

Protocol Visualization

Figure 2: Standardized Broth Microdilution Workflow for this compound.

Advanced Applications: The "Triple Antibiotic" Synergy

In drug development, this compound is rarely investigated as a monotherapy. Its primary utility lies in topical formulations (e.g., Neosporin) where it is combined with Polymyxin B and Bacitracin.

Mechanism of Synergy

This combination represents a multi-front attack on the bacterial cell envelope and internal machinery:

-

Polymyxin B: Acts as a cationic detergent, disrupting the outer membrane (LPS).[2] This permeabilizes the cell, facilitating the entry of this compound.

-

Bacitracin: Inhibits cell wall synthesis (peptidoglycan) by blocking the dephosphorylation of the lipid carrier (C55-isoprenyl pyrophosphate).[2]

-

This compound: Enters through the compromised membrane and halts protein synthesis.[1][3]

Experimental Note: When testing this synergy in vitro, a "Checkerboard Assay" is required to calculate the Fractional Inhibitory Concentration (FIC) index.[4] An FIC index

References

-

Waksman, S. A., & Lechevalier, H. A. (1949). This compound, a New Antibiotic Active against Streptomycin-Resistant Bacteria, including Tuberculosis Organisms. Science. Link

-

Clinical and Laboratory Standards Institute (CLSI). (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing. 33rd Edition. Link

-

Ramirez, M. S., & Tolmasky, M. E. (2010). Aminoglycoside modifying enzymes. Drug Resistance Updates. Link

-

Davis, B. D. (1987). Mechanism of bactericidal action of aminoglycosides. Microbiological Reviews. Link

-

CLSI. (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. Link

Sources

- 1. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 2. The Side Effects of this compound AND POLYMYXIN B SULFATES AND BACITRACIN ZINC (BACITRACIN ZINC) – Biomedicus [biomedicus.gr]

- 3. This compound/polymyxin B/bacitracin - Wikipedia [en.wikipedia.org]

- 4. In vitro interactions of this compound sulfate, bacitracin, and polymyxin B sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Optimization of G418 Selection for Genetically Modified Embryonic Stem Cells

Application Note & Protocol Guide

Introduction: The Mechanistic Basis of Selection

The generation of stable, genetically modified embryonic stem cell (ESC) lines relies on the efficient elimination of non-transfected cells. The most common selection system utilizes the aminoglycoside antibiotic G418 (Geneticin) in conjunction with the bacterial neo resistance gene.[1][2][3]

Scientific Distinction (Crucial for Accuracy): While often referred to interchangeably in casual lab conversation, Neomycin and G418 are distinct.

-

This compound Sulfate: Effective primarily against prokaryotes (binds 30S ribosome). It is generally ineffective for selecting mammalian cells.

-

G418 (Geneticin): An aminoglycoside analog that binds the 80S eukaryotic ribosome , blocking protein synthesis elongation.[1][4]

Mechanism of Resistance: The neo gene (specifically nptII from the Tn5 transposon) encodes the enzyme aminoglycoside 3'-phosphotransferase (APH(3')-II) .[1][5] This enzyme phosphorylates G418, chemically inactivating it and preventing it from binding the 80S ribosome.[1] This allows cells expressing the transgene to synthesize proteins and survive, while non-transfected cells undergo translational arrest and death.

Pre-Experimental Phase: The Self-Validating System

WARNING: Do not rely on "standard" concentrations found in literature without validation. G418 potency varies by batch, and cell sensitivity varies by passage number and density. You must perform a Kill Curve (Dose-Response Assay).[1][6][7][8]

2.1 Calculating "Active" Potency

G418 is sold as a powder consisting of active antibiotic and salts/impurities. Manufacturers provide a potency rating (e.g., 700 µg/mg).

-

Formula:

-

Example: To make 100 mL of 400 µg/mL active solution using powder with 750 µg/mg potency:

2.2 Protocol: The Kill Curve

Objective: Determine the minimum concentration required to kill 100% of non-transfected ESCs within 7–10 days.

-

Preparation: Plate wild-type (non-transfected) ESCs on gelatin-coated 6-well plates (or appropriate feeder layers—see Section 3.1).

-

Dosing: 24 hours post-plating, replace media with selection media containing increasing G418 concentrations.

-

Range: 0, 100, 200, 300, 400, 500, 600, 800, 1000 µg/mL.

-

-

Maintenance: Replace selection media every 2 days. Antibiotics degrade at 37°C.

-

Observation: Monitor daily.

-

Endpoint: The optimal dose is the lowest concentration where no viable colonies remain after 10 days.[10]

-

Data Presentation: Typical Optimization Ranges

| Cell Type | Typical Active Conc.[1][2][9][11] (µg/mL) | Selection Duration | Maintenance Conc.[1][2][3][6][9] (µg/mL) |

| Mouse ESCs (mESC) | 200 – 500 | 7 – 10 Days | 150 – 200 |

| Human ESCs (hESC) | 50 – 200* | 10 – 14 Days | 50 – 100 |

| MEFs (Feeder Layer) | N/A (Must be resistant) | N/A | N/A |

*Note: hESCs are often more sensitive to G418 than mESCs. High doses can induce differentiation even in resistant clones.

Core Protocol: Transfection and Selection[1][4][6][10][11]

3.1 Critical Decision: Feeder Layer Strategy

If your ESC culture relies on Mouse Embryonic Fibroblasts (MEFs), you have two options:

-

Neo-Resistant Feeders (Recommended): Use MEFs derived from mice engineered to carry the neo gene (e.g., DR4 strain). Standard MEFs will die under G418 selection, causing the ESCs to differentiate or detach.

-

Feeder-Free Selection: Perform selection on gelatin/laminin-coated plates using LIF/2i media, then transfer surviving clones back to feeders.

3.2 Step-by-Step Workflow

Step 1: Transfection (Day 0)

-

Electroporate or lipofect ESCs with your linearized construct containing the neo cassette.

-

Key Insight: Linearized DNA integrates more efficiently than circular DNA.

Step 2: Recovery Phase (Day 1-2)

-

Plate cells into non-selective medium.

-

Wait 24–48 hours.

-

Why? The cells need time to transcribe the neo gene and accumulate enough APH(3')-II enzyme to protect the ribosomes before the antibiotic is introduced. Adding G418 immediately will kill even successfully transfected cells.

Step 3: Selection Phase (Day 3-12)

-

Aspirate media and add G418-supplemented media at the concentration determined by your Kill Curve.

-

Change media daily for the first 3 days (due to massive cell death releasing toxins), then every 2 days.

-

Visual Check: Massive cell death usually occurs between Day 4 and 6.

Step 4: Colony Isolation (Day 10-14)

-

Resistant colonies will emerge as compact, refractive mounds.

-

Pick colonies using a P20 pipette or cloning cylinders under a microscope.

-

Transfer to a 96-well plate (with resistant feeders) for expansion.

Visualization of Workflows

Figure 1: Mechanism of Action

G418 blocks translation in sensitive cells, while APH(3')-II neutralizes it in resistant cells.[1]

Caption: G418 binds the 80S ribosome to block translation. The Neo enzyme phosphorylates G418, rendering it inactive.[1][6]

Figure 2: Experimental Timeline

Critical timing for recovery and selection to ensure clonal survival.

Caption: Timeline for G418 selection. The 24-48h recovery period is critical for Neo protein accumulation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| "Escaper" Colonies | Cell density too high. | G418 cannot penetrate dense clusters. Plate cells at lower density (<25% confluence) before selection.[6] |

| Total Cell Death | No recovery period. | Ensure 24–48h recovery post-transfection before adding G418. |

| Feeder Layer Death | Using WT MEFs. | Use Neo-resistant (DR4) MEFs or switch to feeder-free conditions during selection. |

| Slow Growth | Bystander Effect. | Dying cells release toxins. Change media daily during the high-death phase (Days 3–6). |

References

-

Cold Spring Harbor Protocols. "Selection of Transfected Mammalian Cells: The G418 Method." CSH Protocols. Available at: [Link]

-

Addgene. "Mammalian Selection Markers and Antibiotics." Available at: [Link]

- Nagy, A., et al. "Manipulating the Mouse Embryo: A Laboratory Manual." Cold Spring Harbor Laboratory Press. (Standard reference for mESC culture and DR4 MEF usage).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]

- 3. protocols.io [protocols.io]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. G418 - Wikipedia [en.wikipedia.org]

- 6. abo.com.pl [abo.com.pl]

- 7. takara.co.kr [takara.co.kr]

- 8. tools.mirusbio.com [tools.mirusbio.com]

- 9. astralscientific.com.au [astralscientific.com.au]

- 10. youtube.com [youtube.com]

- 11. cdn.stemcell.com [cdn.stemcell.com]

establishing a stable cell line using neomycin resistance marker

Application Note: Establishing Stable Mammalian Cell Lines Using G418 (Neomycin) Selection [1][2]

Abstract & Scope

This technical guide details the generation of stable mammalian cell lines utilizing the bacterial neo gene (aminoglycoside 3'-phosphotransferase) as a dominant selectable marker.[1] While often referred to as "this compound selection," this protocol specifically utilizes G418 (Geneticin®) , the aminoglycoside required for eukaryotic selection.[1] This guide moves beyond basic steps to provide mechanistic insights, self-validating workflows, and troubleshooting frameworks for high-efficiency clone generation.

Mechanistic Basis: The G418/NeoR System

To optimize selection, one must understand the molecular battle occurring in the culture dish.

-

The Threat (G418): G418 is an aminoglycoside antibiotic similar to Gentamicin.[3] Unlike this compound sulfate (which is effective only against prokaryotes), G418 blocks polypeptide synthesis in eukaryotic cells by binding irreversibly to the 80S ribosomal subunit, inhibiting the elongation step of translation.

-

The Shield (NeoR): The neo resistance gene (derived from Transposon Tn5) encodes aminoglycoside 3'-phosphotransferase (APH 3' II) .[4] This enzyme chemically modifies G418 by phosphorylation. Phosphorylated G418 cannot bind to the ribosome, rendering it harmless.

Critical Insight: Selection is a race. You must allow the cell sufficient time to transcribe and translate the neo mRNA into enough APH 3' II enzyme to neutralize the influx of G418. Premature antibiotic addition leads to total culture loss.

Figure 1: Mechanism of Action & Resistance

Caption: G418 induces cell death by binding 80S ribosomes.[1] The NeoR enzyme phosphorylates G418, preventing ribosomal binding.

Phase 1: The Kill Curve (Antibiotic Titration)

Objective: Determine the minimum concentration of G418 required to kill 100% of non-transfected cells within 7–10 days. Why: Sensitivity varies wildly based on cell type, metabolic rate, and media formulation. Using published values without validation is the primary cause of "background colonies" (false positives).

Protocol:

-

Seeding: Plate parental (non-transfected) cells in a 24-well plate at 60-70% confluency.

-

Preparation: Prepare G418 in complete media at increasing increments (e.g., 0, 100, 200... 1000 µg/mL).

-

Note: G418 is often supplied as ~50 mg/mL active. Calculate based on active potency , not total weight.

-

-

Treatment: Replace media with G418-containing media.

-

Maintenance: Replace selective media every 3 days (G418 degrades at 37°C; dead cells release neutralizing factors).

-

Endpoint: Visualize daily. The "Optimal Selection Dose" is the lowest concentration that kills all cells by Day 7.

Table 1: Typical G418 Selection Ranges (Reference Only)

| Cell Line | Tissue Origin | Selection Conc. (µg/mL) | Maintenance Conc.[2][3][5][6] (µg/mL) | Notes |

| HEK293 | Kidney (Human) | 400 – 800 | 200 – 400 | Detaches easily; handle gently during selection. |

| CHO-K1 | Ovary (Hamster) | 400 – 800 | 200 – 400 | Robust; high tolerance. |

| HeLa | Cervix (Human) | 400 – 1000 | 200 – 500 | Can be highly resistant; requires high doses. |

| Jurkat | T-Cell (Human) | 500 – 1000 | 250 – 500 | Suspension cells; assess viability via Trypan Blue. |

| NIH/3T3 | Fibroblast (Mouse) | 500 – 1000 | 250 – 500 | Contact inhibited; ensure sub-confluent plating. |

Phase 2: Transfection & Selection Workflow

Core Directive: Do not apply selection immediately. The "Phenotypic Expression Lag" is required for the NeoR protein to accumulate.

Step-by-Step Protocol:

-

Transfection (Day 0): Transfect cells with your plasmid containing the neo cassette. Include a GFP control plasmid to assess transfection efficiency visually.

-

Recovery (Day 1-2): Incubate cells in non-selective complete media for 24–48 hours.

-

Expert Tip: If cells are over-confluent (>90%) by Day 2, split them 1:10 into the selection vessel. High density protects cells from antibiotics (cross-feeding).

-

-

Selection Onset (Day 3): Aspirate media and add complete media supplemented with the Optimal Selection Dose (determined in Phase 1).

-

The "Crisis" Phase (Day 4-9): Massive cell death will occur. Debris will float.

-

Action: Change media every 2-3 days to remove debris and replenish G418.

-

-

Colony Emergence (Day 10-14): Distinct, resistant foci (colonies) will appear against a clear background.

Figure 2: Selection Workflow Logic

Caption: Workflow emphasizes the critical 48h recovery period and iterative media changes to ensure selection pressure.

Phase 3: Monoclonal Isolation (Limiting Dilution)

Polyclonal pools are heterogeneous (mixed expression levels). For drug development, a single clone is required.

-

Preparation: Prepare a cell suspension of the resistant pool at 5 cells/mL in selection media.

-

Plating: Dispense 200 µL/well into 96-well plates (Average = 1 cell/well).

-

Statistical Reality: Poisson distribution dictates that to ensure monoclonality, you should aim for ~0.5 cells/well.

-

-

Expansion: Incubate for 14 days. Identify wells with single colonies.

-

Scale Up: Transfer single colonies to 24-well -> 6-well -> T25 flasks.

Validation & Quality Control

A resistant cell is not necessarily a useful cell. Validate the line using these three pillars:

-

Genomic Integration (PCR): Extract gDNA and PCR amplify the neo gene or the Junction region to confirm integration, not just plasmid persistence.

-

Functional Expression (Western Blot/ELISA): Confirm the protein of interest is expressed at the desired level. Resistance only proves the neo gene is working, not your target gene (unless linked via IRES/2A).

-

Stability Testing: Culture the cells for 10 passages without G418. If expression is lost, the plasmid was likely episomal or unstable.

Troubleshooting (Field-Proven Insights)

| Issue | Probable Cause | Corrective Action |

| Background Colonies (Non-transfected cells surviving) | G418 potency loss or density effect.[7] | 1. Use a fresh G418 stock (do not freeze/thaw repeatedly).2. Cells were plated too densely; cross-feeding protected them. Lower seeding density.[1] |

| No Colonies (Total death) | Selection too early or too high. | 1. Wait 48h post-transfection before adding G418.2. Re-run Kill Curve.3. Verify plasmid DNA quality (endotoxin-free). |

| Satellite Colonies (Small colonies around a large one) | Degradation of antibiotic by resistance enzyme. | The large colony is secreting high levels of APH 3' II, neutralizing local G418. Increase media exchange frequency. |

| Loss of Expression | Gene silencing (Methylation). | Add Sodium Butyrate or use a vector with chromatin opening elements (UCOEs). Keep G418 in maintenance media. |

References

-

Mirus Bio. Antibiotic Kill Curve Protocol for Mammalian Cells. Retrieved from [Link]

-

Addgene. Mammalian Selection Markers and Techniques. Retrieved from [Link]

-

National Institutes of Health (PMC). Mechanisms of action of aminoglycoside antibiotics in eukaryotic protein synthesis. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Use and Mechanism of Geneticin(G418)_Chemicalbook [chemicalbook.com]

- 4. G418 - Wikipedia [en.wikipedia.org]

- 5. HEK293T and G418 - Cell Biology [protocol-online.org]

- 6. researchgate.net [researchgate.net]

- 7. agscientific.com [agscientific.com]

concentration of neomycin for bacterial selection in culture media

Application Note: Optimization of Neomycin Concentrations for Bacterial Selection

Executive Summary

This compound is an aminoglycoside antibiotic frequently used for selection in prokaryotic systems expressing the neo (this compound phosphotransferase) gene.[1][2] While often conflated with Kanamycin due to cross-resistance conferred by the nptII gene, this compound exhibits distinct transport kinetics and inhibitory profiles. This guide provides a rigorous framework for determining optimal this compound concentrations for bacterial selection, emphasizing the necessity of empirical validation ("Kill Curves") over static textbook values to prevent false positives and plasmid loss.

Mechanistic Foundation

To optimize selection, one must understand the molecular siege this compound lays upon the bacterial cell.

Mechanism of Action

This compound acts by binding irreversibly to the 30S ribosomal subunit (specifically the 16S rRNA). This binding event has two fatal consequences:

-

Inhibition of Translocation: It freezes the initiation complex, preventing the ribosome from moving along the mRNA.

-

Mistranslation: It induces conformational changes that cause the ribosome to misread the mRNA code, generating aberrant proteins that accumulate and kill the cell.[3]

Mechanism of Resistance (nptII)

Resistance is typically conferred by the nptII gene (this compound Phosphotransferase II), originally isolated from the Tn5 transposon.[4] This enzyme modifies the antibiotic by transferring a phosphate group from ATP to the 3'-hydroxyl group of the amino-hexose ring. The phosphorylated this compound cannot bind the ribosome, rendering it inert.[5]

Figure 1: Molecular pathway of this compound toxicity and NPTII-mediated resistance. The antibiotic must be actively transported into the cell to bind the 30S ribosome.

Critical Parameters & Stock Preparation

Scientific Integrity Note: this compound Sulfate is water-soluble. Do not use ethanol, as it can cause precipitation and is unnecessary.

Stock Solution Protocol (50 mg/mL)

-

Weigh: Measure 500 mg of this compound Sulfate powder.

-

Dissolve: Add to 10 mL of deionized distilled water (ddH₂O). Vortex until completely dissolved.

-

Sterilize: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter. Do not autoclave, as high heat can degrade the antibiotic potency.

-

Aliquot: Dispense into 1 mL aliquots in sterile microcentrifuge tubes.

-

Storage: Store at -20°C. Stable for >1 year. Avoid repeated freeze-thaw cycles.

Recommended Concentration Ranges

Note: These are starting points. Strain-specific MICs vary.

| Organism | Application | Working Concentration | Notes |

| E. coli (High Copy Plasmid) | Selection | 50 µg/mL | Standard for cloning. |

| E. coli (Low Copy/BAC) | Selection | 10 - 25 µg/mL | Lower burden prevents growth retardation. |

| Staphylococcus aureus | Selection | 5 - 20 µg/mL | Generally more sensitive than Gram-negatives. |

| Agrobacterium | Selection | 25 - 100 µg/mL | Used in plant transformation workflows. |

Protocol: The "Kill Curve" Optimization

Why this is mandatory: Relying on "standard" concentrations (e.g., 50 µg/mL) is a frequent cause of experimental failure. If the concentration is too low, "satellite colonies" (non-resistant background) appear. If too high, it imposes metabolic stress that reduces plasmid yield or selects for pump mutations.

Objective: Determine the Minimum Inhibitory Concentration (MIC) for your specific host strain before transformation.

Workflow Diagram

Figure 2: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Procedure

-

Preparation: Prepare 6 flasks of LB Agar (100 mL each). Autoclave and cool to 55°C.

-

Dosing: Add this compound stock to achieve final concentrations of: 0 (Control), 10, 25, 50, 75, and 100 µg/mL . Pour plates.

-

Inoculation:

-

Pick a single colony of your untransformed host bacteria (e.g., DH5α, BL21).

-

Grow in liquid LB (no antibiotic) to OD600 ~0.5.

-

Dilute 1:1000 in PBS.

-

Spot 5 µL of the diluted culture onto each plate.

-

-

Incubation: Incubate inverted at 37°C for 16–24 hours.

-

Analysis:

-

0 µg/mL: Should show heavy growth (lawn).

-

Selection Point: The first concentration showing zero visible growth is your MIC.

-

Operational Concentration: Add 10-20% to the MIC for robust plasmid selection. (e.g., if MIC is 40 µg/mL, use 50 µg/mL).

-

Troubleshooting & Cross-Resistance

Issue: Satellite Colonies

-

Cause: Unlike Ampicillin (where β-lactamase is secreted), NPTII is intracellular. However, this compound can degrade over time in plates, or local depletion can occur if cell density is too high.

-

Solution: Do not incubate plates longer than 24 hours. Increase concentration by 25%.

Issue: Cross-Resistance (The "Kanamycin Trap")

-

Insight: The nptII gene confers resistance to this compound, Kanamycin, and G418 (Geneticin).

-

Rule: You cannot use Kanamycin to select for a second plasmid if your first plasmid uses this compound selection. They utilize the same resistance mechanism.

-

Alternative: For dual selection, pair this compound with a distinct mechanism like Ampicillin (bla), Chloramphenicol (cat), or Tetracycline (tet).

References

-

National Institutes of Health (NIH) / NCBI. (2023). This compound: Mechanism of Action and Clinical Pharmacology. StatPearls. Retrieved from [Link]

-

American Society for Microbiology (ASM). (2016). Aminoglycoside Resistance Mechanisms in Bacteria. Antimicrobial Agents and Chemotherapy.[6][7] Retrieved from [Link]

Sources

- 1. This compound solution, suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]

- 2. gentarget.com [gentarget.com]

- 3. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. Paromomycin is a more effective selection agent than kanamycin in Arabidopsis harboring the this compound phosphotransferase II transgene | PLOS One [journals.plos.org]

- 6. interchim.fr [interchim.fr]

- 7. Stock Solution [mmbio.byu.edu]

Application Note: High-Precision Selection of Genome-Edited CD34+ HSCs using Neomycin (G418)

Executive Summary & Rationale

The selection of genome-edited Hematopoietic Stem Cells (HSCs) using Neomycin (G418) represents a high-stakes balance between purity (eliminating unedited cells) and potency (maintaining stemness). While magnetic selection (e.g., tCD19, LNGFR) is often preferred for clinical workflows, antibiotic selection remains a cornerstone for pre-clinical optimization, particularly in Homology-Directed Repair (HDR) knock-in screens where surface marker fusion is not feasible.

The Core Challenge: Human CD34+ HSCs are metabolically sensitive. Prolonged exposure to G418 induces mitochondrial stress and forces differentiation, leading to "exhaustion" before the cells can be engrafted. This protocol deviates from standard adherent cell protocols by emphasizing a "Pulse-Recovery" strategy rather than continuous chronic selection.

Mechanism of Action

To optimize selection, one must understand the molecular battlefield. G418 (Geneticin) is an aminoglycoside antibiotic that blocks polypeptide synthesis.[1][2][3][4][5] The resistance gene (neoR or nptII) encodes aminoglycoside 3'-phosphotransferase (APH 3' II), which chemically modifies G418.

Diagram 1: Molecular Mechanism of Selection

This diagram illustrates the intracellular competition between ribosomal inhibition and enzymatic inactivation.

Caption: G418 induces death by blocking ribosomal elongation; NeoR rescues the cell by phosphorylating G418 before it binds.

Critical Parameters for HSCs

Unlike robust cell lines (e.g., HEK293), CD34+ cells require specific handling during selection.

| Parameter | Standard Cell Line | CD34+ HSC Recommendation | Scientific Rationale |

| G418 Conc. | 400–1000 µg/mL | 300–600 µg/mL | HSCs are hypersensitive; higher doses trigger differentiation. |

| Start Time | 24h post-transfection | 48h post-electroporation | HSCs need 48h to recover from editing stress and express NeoR. |

| Duration | 10–14 days | 4–7 days (Pulse) | Long-term culture leads to loss of long-term repopulating ability. |

| Density | High density okay | < 5x10⁵ cells/mL | High density allows "cross-protection" (bystander effect). |

Experimental Protocol

Phase 1: The "Kill Curve" (Mandatory Pre-Work)